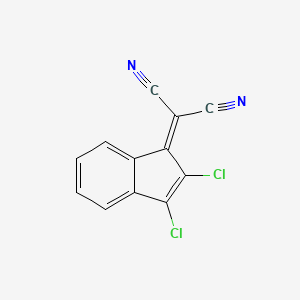
2-(2,3-Dichloroinden-1-ylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichloroinden-1-ylidene)propanedinitrile is an organic compound with significant applications in various fields of science and industry. It is characterized by the presence of two chlorine atoms and a propanedinitrile group attached to an indene ring. This compound is known for its unique structural features and interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichloroinden-1-ylidene)propanedinitrile typically involves the condensation of 2,3-dichloroindene with malononitrile in the presence of a suitable catalyst. Common catalysts used in this reaction include piperidine acetate, DBU, and Al2O3 . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve maximum efficiency and cost-effectiveness. The use of microwave irradiation and iodine as catalysts has also been explored to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dichloroinden-1-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products
The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological and industrial applications .
Applications De Recherche Scientifique
2-(2,3-Dichloroinden-1-ylidene)propanedinitrile has been extensively studied for its applications in:
Mécanisme D'action
The mechanism of action of 2-(2,3-Dichloroinden-1-ylidene)propanedinitrile involves its interaction with molecular targets through its electrophilic centers. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific enzymes and pathways. This mechanism is particularly relevant in its potential anti-cancer activity, where it can interfere with the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxoindolin-3-ylidene)malononitrile: Known for its biological relevance and electrochemical properties.
2-(3-Oxo-2,3-dihydroinden-1-ylidene)propanedinitrile: Used as a near-infrared electron acceptor in organic solar cells.
Uniqueness
2-(2,3-Dichloroinden-1-ylidene)propanedinitrile stands out due to its unique structural features, such as the presence of two chlorine atoms, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form bio-active molecules further highlights its significance in scientific research and industrial applications.
Propriétés
Numéro CAS |
220898-80-6 |
|---|---|
Formule moléculaire |
C12H4Cl2N2 |
Poids moléculaire |
247.08 g/mol |
Nom IUPAC |
2-(2,3-dichloroinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H4Cl2N2/c13-11-9-4-2-1-3-8(9)10(12(11)14)7(5-15)6-16/h1-4H |
Clé InChI |
OUWNKQWLOLTVLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C2=C(C#N)C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B5596802.png)
![4-(4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596808.png)

![N'-[(5-methyl-2-furyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5596833.png)
![2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B5596844.png)

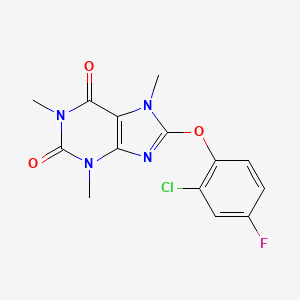
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5596854.png)
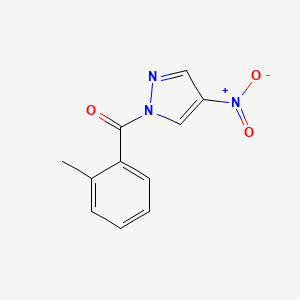
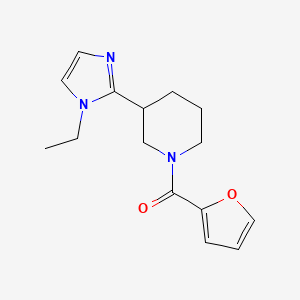
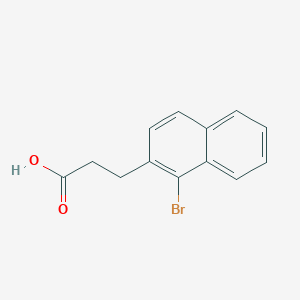


![(1S*,5R*)-6-[2-(methylthio)benzyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5596904.png)
